

Navigating the Spectroscopic Landscape of 3-Bromo-N,N-dimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-N,4-dimethylaniline

Cat. No.: B180568

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Please Note: This technical guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra for 3-Bromo-N,N-dimethylaniline. It is assumed that the query for "**3-Bromo-N,4-dimethylaniline**" was a typographical error, as the former is a more common and well-documented isomer.

This in-depth guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the nuclear magnetic resonance (NMR) characteristics of 3-Bromo-N,N-dimethylaniline. The document presents a thorough examination of its ^1H and ^{13}C NMR spectra, supported by tabulated data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular structure and spectroscopic properties.

^1H NMR Spectral Data of 3-Bromo-N,N-dimethylaniline

The proton NMR spectrum of 3-Bromo-N,N-dimethylaniline provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the shielding and deshielding effects of the substituent groups on the aromatic ring.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-6	7.14	t	8.3	1H
H-2, H-5	6.82 - 6.64	m	-	2H
H-4	6.60	d	8.2	1H
N(CH ₃) ₂	2.95	s	-	6H

¹³C NMR Spectral Data of 3-Bromo-N,N-dimethylaniline

The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached atoms.

Carbon Assignment	Chemical Shift (δ) ppm
C-1	150.43
C-3	133.93
C-5	128.91
C-6	115.14
C-4	111.16
C-2	109.44
N(CH ₃) ₂	39.35

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of small organic molecules like 3-Bromo-N,N-dimethylaniline is outlined below.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the purified 3-Bromo-N,N-dimethylaniline for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) is a common choice for this type of compound.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

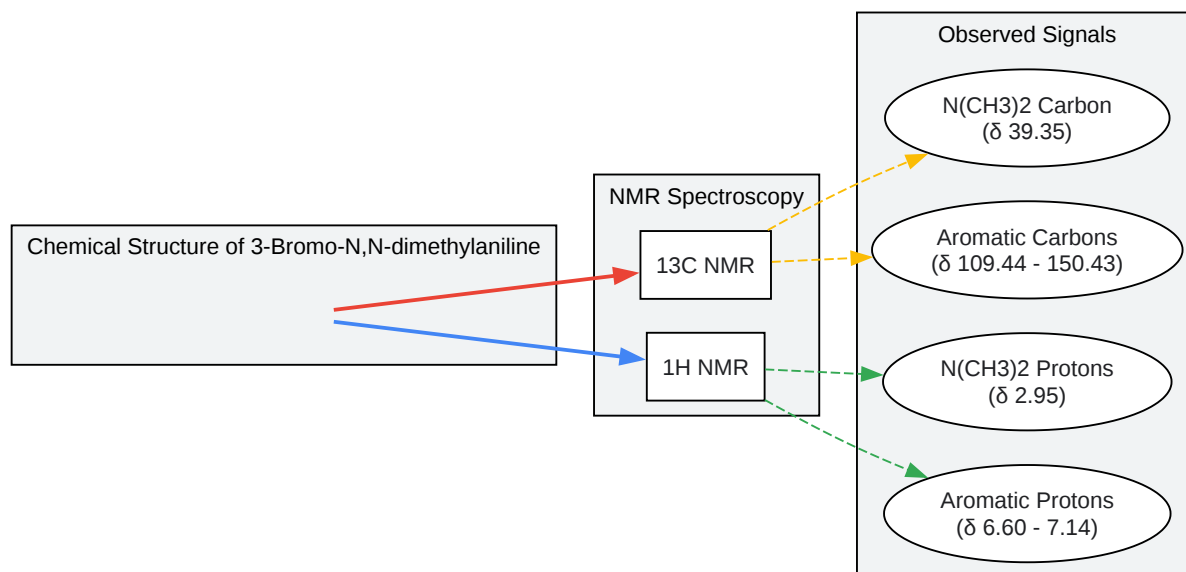
NMR Spectrometer Setup and Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
- **Tuning and Matching:** Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
- **Locking:** Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.
- **Shimming:** Adjust the shim gradients to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically sufficient.
 - **Number of Scans:** 8 to 16 scans are usually adequate for a sample of this concentration.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds between scans is recommended.
 - **Acquisition Time:** An acquisition time of 2-4 seconds is generally used.

- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
- Data Processing:
 - Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
 - Baseline Correction: Correct the baseline of the spectrum to ensure accurate integration.
 - Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS at 0 ppm) or the residual solvent peak.

Visualizing Structural and Spectral Correlations

The following diagram illustrates the logical relationship between the chemical structure of 3-Bromo-N,N-dimethylaniline and its characteristic NMR signals.



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Caption: Correlation of 3-Bromo-N,N-dimethylaniline structure with its NMR signals.

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